Authored for Researchers, Scientists, and Drug Development Professionals
Authored for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 3-(4-Bromophenyl)pyridine (CAS: 129013-83-8)
This guide provides a comprehensive technical overview of 3-(4-Bromophenyl)pyridine, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will delve into its fundamental properties, synthesis protocols, chemical reactivity, and applications, offering field-proven insights for its effective utilization in a research and development setting.
Introduction and Strategic Importance
3-(4-Bromophenyl)pyridine is a biaryl compound featuring a pyridine ring linked to a brominated phenyl ring. Its strategic importance lies in its bifunctional nature. The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse molecular fragments. Simultaneously, the pyridine moiety, with its nitrogen atom, can act as a ligand, a hydrogen bond acceptor, or a polar pharmacophoric element, which is crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] This combination makes it an invaluable intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and materials science.[2]
Key Identifiers:
-
IUPAC Name: 3-(4-bromophenyl)pyridine[3]
Physicochemical and Spectroscopic Profile
The physical and chemical properties of 3-(4-Bromophenyl)pyridine are summarized below. These data are critical for planning reactions, purification, and storage.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Weight | 234.09 g/mol | [2][3][4] |
| Melting Point | 38.0 to 42.0 °C | [2][5] |
| Boiling Point | 331.9 ± 17.0 °C (Predicted) | [2][5] |
| Density | 1.426 ± 0.06 g/cm³ (Predicted) | [2][5] |
| Flash Point | 154.5 °C | [2][6] |
| Appearance | White to light yellow powder or solid | |
| XLogP3 | 3.2 | [3][5] |
Structural & Spectroscopic Identifiers
| Identifier | Value | Source(s) |
| SMILES | C1=CC(=CN=C1)C2=CC=C(C=C2)Br | [3] |
| InChI | InChI=1S/C11H8BrN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h1-8H | [3][7] |
| InChIKey | FCHUOBPHXDXZBK-UHFFFAOYSA-N | [3] |
| Expected MS | Molecular ion (M+) peak at m/z ≈ 233 and an M+2 peak of similar intensity due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes. | [8] |
| Expected IR | Characteristic peaks for aromatic C-H and C=C stretching. | [9][10] |
| Expected ¹H NMR | Signals in the aromatic region (approx. 7.0-9.0 ppm) showing characteristic splitting patterns for both the pyridine and the 1,4-disubstituted phenyl rings. | [11][12] |
| Expected ¹³C NMR | Distinct signals corresponding to the 11 carbons of the aromatic systems. | [11][12] |
Synthesis and Reaction Mechanisms
The construction of the C-C bond between the pyridine and phenyl rings is the central challenge in synthesizing this molecule. Palladium-catalyzed cross-coupling reactions are the most prevalent and efficient methods.
Primary Synthetic Route: Stille Cross-Coupling
One established method is the Stille coupling, which involves the reaction of an organotin reagent with an organic halide.[13] This approach offers reliability and good yields.
Caption: Stille coupling workflow for the synthesis of 3-(4-Bromophenyl)pyridine.
This protocol is adapted from established literature procedures.[13]
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 3-(trimethylstannyl)pyridine (1.0 eq) and 1-bromo-4-iodobenzene (1.0-1.1 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the reactants.
-
Catalyst System Addition: Sequentially add the palladium source, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, ~2-5 mol%), the ligand, such as triphenylarsine (AsPh₃, ~10-12 mol%), and the co-catalyst, copper(I) iodide (CuI, ~10-12 mol%).
-
Causality Insight: The palladium complex is the active catalyst that facilitates the oxidative addition and reductive elimination steps. The ligand (AsPh₃) stabilizes the palladium center and modulates its reactivity. CuI acts as a co-catalyst, often accelerating the transmetalation step.
-
-
Reaction Execution: Heat the reaction mixture to 80 °C and stir for approximately 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification:
-
After cooling to room temperature, dilute the mixture with an organic solvent like ether and wash with water.
-
Perform subsequent washes with aqueous potassium fluoride (KF) solution to remove tin byproducts and then with brine.
-
Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product via column chromatography on silica gel to yield pure 3-(4-Bromophenyl)pyridine.
-
Chemical Reactivity and Applications in Drug Discovery
The utility of 3-(4-Bromophenyl)pyridine stems from its predictable reactivity, primarily at the C-Br bond.
Core Reactivity: Suzuki-Miyaura Cross-Coupling
This molecule is an excellent substrate for Suzuki-Miyaura coupling, a powerful C-C bond-forming reaction that couples an organoboron species with an organic halide.[14][15][16] This reaction is widely used in pharmaceutical development due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids.[17][18]
Caption: Generalized workflow for Suzuki coupling using 3-(4-Bromophenyl)pyridine.
-
Reactant Setup: In a reaction vessel, combine 3-(4-Bromophenyl)pyridine (1.0 eq), the desired arylboronic acid or ester (1.1-1.5 eq), and a suitable base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃; 2.0-3.0 eq).[19]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂; 1-5 mol%).
-
Causality Insight: The choice of catalyst and ligand is critical and depends on the electronic properties of the coupling partners. Electron-rich boronic acids generally lead to better yields.[14] The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step in the catalytic cycle.[16]
-
-
Solvent and Execution: Add a degassed solvent (e.g., 1,4-dioxane, toluene, DMF, often with water). Heat the mixture under an inert atmosphere, typically between 70-110 °C, until the starting material is consumed.
-
Purification: After completion, perform an aqueous work-up, extract the product with an organic solvent, dry, and purify by chromatography or recrystallization.
Applications as a Medicinal Chemistry Scaffold
The pyridine ring is a prevalent heterocycle in FDA-approved drugs.[1] Its nitrogen atom acts as a hydrogen bond acceptor and can improve solubility and metabolic stability. By using 3-(4-Bromophenyl)pyridine, medicinal chemists can readily synthesize libraries of novel biaryl compounds, exploring the structure-activity relationship (SAR) by varying the substituent introduced via cross-coupling. For example, pyridine-thiazole derivatives have been investigated as potent agents against Mycobacterium tuberculosis, highlighting the therapeutic potential of scaffolds derived from this building block.[20]
Safety, Handling, and Storage
Proper handling is crucial to ensure laboratory safety. 3-(4-Bromophenyl)pyridine is classified with several hazards.
GHS Hazard Classification
Signal Word: Warning[22]
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5][23] Ensure safety showers and eyewash stations are accessible.[21]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the laboratory.[21]
Storage Guidelines
-
Keep the container tightly closed to prevent moisture ingress and contamination.[5][21]
-
Store away from incompatible materials such as strong oxidizing agents.
Conclusion
3-(4-Bromophenyl)pyridine, CAS 129013-83-8, is a strategically valuable and versatile building block for chemical synthesis. Its well-defined physicochemical properties and predictable reactivity, particularly in palladium-catalyzed cross-coupling reactions, make it an indispensable tool for researchers in drug discovery and materials science. A thorough understanding of its synthesis, handling requirements, and reaction protocols, as outlined in this guide, enables its safe and effective application in the development of novel and complex molecular architectures.
References
-
ChemBK. (2024, April 9). 3-(4-BROMOPHENYL)PYRIDINE - CAS. Retrieved from [Link]
-
PubChem. (n.d.). 3-(4-Bromophenyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Zhengzhou Alfa Chemical Co., Ltd. (n.d.). China 3 4 Bromophenyl pyridine Manufacturers Factory Suppliers. alfachemch.com. Retrieved from [Link]
- Yamaguchi, K., et al. (n.d.). Self-Assembly of 3-[4'-(Diethylboryl)phenyl]pyridine and 3-[3'-(Diethylboryl)phenyl]pyridine.
-
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD. (n.d.). 3-(4-bromophenyl)pyridine. Retrieved from [Link]
- Supporting Information for Chemistry of 4-[(4-bromophenyl)ethynyl]pyridine at metal surfaces studied by STM. (n.d.).
- Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.).
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-(4-Bromophenyl)pyridine - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Gampe, C. M., & Carreira, E. M. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model.
- Al-Zoubi, W., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Journal of Saudi Chemical Society, 21(Supplement 1), S339–S347.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-(4-bromophenyl)pyridine (C11H8BrN). Retrieved from [Link]
- Sabt, A., et al. (2026). Investigation of potent anti-mycobacterium tuberculosis agents derived from pyridine-thiazole scaffold. Drug Design, Development and Therapy.
-
ResearchGate. (2025, April). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
- Singh, H., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.
-
ResearchGate. (n.d.). Theoretical IR Spectrum of (RS)-(4-Bromophenyl) (Pyridine-2yl) Methanol. Retrieved from [Link]
-
Reich, H. J. (2020, February 14). NMR Spectroscopy. University of Wisconsin-Madison. Retrieved from [Link]
Sources
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 3-(4-Bromophenyl)pyridine | C11H8BrN | CID 1515241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. echemi.com [echemi.com]
- 6. China 3 4 Bromophenyl pyridine Manufacturers Factory Suppliers [alfachemch.com]
- 7. 3-(4-Bromophenyl)pyridine | 129013-83-8 [sigmaaldrich.com]
- 8. PubChemLite - 3-(4-bromophenyl)pyridine (C11H8BrN) [pubchemlite.lcsb.uni.lu]
- 9. spectrabase.com [spectrabase.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. rsc.org [rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. dovepress.com [dovepress.com]
- 21. testing.chemscene.com [testing.chemscene.com]
- 22. testing.chemscene.com [testing.chemscene.com]
- 23. canbipharm.com [canbipharm.com]
